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Compound of Interest

Compound Name: 5-Chloroquinoxaline

Cat. No.: B1297631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
Chloroquinoxaline, a significant heterocyclic compound utilized in medicinal chemistry and

materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses. This document is intended to be a core resource for researchers and professionals

engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Spectroscopic Data
The structural elucidation of 5-Chloroquinoxaline is critically dependent on a combination of

spectroscopic techniques. The following tables summarize the key spectral data.

Table 1: ¹H NMR Spectral Data of 5-Chloroquinoxaline

Note: Experimentally obtained high-resolution data for 5-Chloroquinoxaline is not readily

available in the public domain. The following data is predicted based on the analysis of

quinoxaline and its substituted derivatives. The expected chemical shifts are in chloroform-d

(CDCl₃) as the solvent.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 d ~2.0

H-3 8.6 - 8.8 d ~2.0

H-6 7.7 - 7.9 t ~8.0

H-7 7.6 - 7.8 d ~8.0

H-8 8.0 - 8.2 d ~8.0

Table 2: ¹³C NMR Spectral Data of 5-Chloroquinoxaline

Note: The following ¹³C NMR data are estimated based on known substituent effects on the

quinoxaline ring system and data from related derivatives.[1][2] The expected chemical shifts

are in chloroform-d (CDCl₃) as the solvent.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~151

C-3 ~145

C-4a ~141

C-5 ~132

C-6 ~129

C-7 ~130

C-8 ~128

C-8a ~142

Table 3: IR Spectral Data of 5-Chloroquinoxaline

Note: The following are characteristic infrared absorption frequencies expected for 5-
Chloroquinoxaline based on the functional groups present.[3][4][5]
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Medium Aromatic C-H stretch

1600 - 1650 Medium to Strong C=N stretch (quinoxaline ring)

1450 - 1580 Medium to Strong Aromatic C=C ring stretch

1000 - 1200 Medium In-plane C-H bending

750 - 850 Strong Out-of-plane C-H bending

700 - 800 Strong C-Cl stretch

Table 4: Mass Spectrometry Data of 5-Chloroquinoxaline

Data obtained from a standard mass spectrometry database.[6] The fragmentation pattern is

consistent with related heterocyclic compounds.[7][8][9]

m/z Relative Intensity (%) Proposed Fragment

164 100 [M]⁺ (Molecular Ion)

166 ~33
[M+2]⁺ (Isotope peak due to

³⁷Cl)

129 ~70 [M-Cl]⁺

102 ~40 [M-Cl-HCN]⁺

75 ~30 [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectral

characterization of 5-Chloroquinoxaline.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 5-Chloroquinoxaline is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as
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an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number

of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at

a frequency of 100 MHz or 125 MHz. Due to the low natural abundance of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are

typically required. Proton decoupling is employed to simplify the spectrum and enhance the

signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 5-Chloroquinoxaline (1-2 mg)

is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an

agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

2.3 Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Ionization: Electron Impact (EI) ionization is commonly used, with an electron energy of 70

eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

using a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded,

showing the relative abundance of each ion.
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectral

characterization of 5-Chloroquinoxaline.

Workflow for Synthesis and Spectral Analysis of 5-Chloroquinoxaline

Synthesis

Spectroscopic Characterization

Data Analysis

o-Phenylenediamine + Glyoxal derivative

Condensation Reaction

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H and ¹³C)

Sample Preparation

IR Spectroscopy

Sample Preparation

Mass Spectrometry

Sample Preparation

Structure Elucidation Purity Assessment

Final Report & Data Archiving
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectral analysis of 5-Chloroquinoxaline.

Conclusion
The spectral data presented in this guide provide a foundational understanding of the structural

characteristics of 5-Chloroquinoxaline. While complete, experimentally verified high-resolution

NMR data remains a point for further investigation, the provided information, based on

established principles and data from analogous compounds, serves as a robust starting point

for researchers. The detailed experimental protocols offer practical guidance for the replication

and verification of these findings. This technical guide aims to facilitate further research and

development in the promising field of quinoxaline chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1297631#5-chloroquinoxaline-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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